N-(4-methylphenyl)-4-phenylbutanamide
Description
N-(4-Methylphenyl)-4-phenylbutanamide is a substituted phenylbutanamide characterized by a butanamide backbone linked to a 4-methylphenyl group and a phenyl moiety. For instance, phenylbutanamide derivatives are frequently explored as histone deacetylase 6 (HDAC6) inhibitors in cancer research , or as intermediates in pigment synthesis .
Properties
Molecular Formula |
C17H19NO |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
N-(4-methylphenyl)-4-phenylbutanamide |
InChI |
InChI=1S/C17H19NO/c1-14-10-12-16(13-11-14)18-17(19)9-5-8-15-6-3-2-4-7-15/h2-4,6-7,10-13H,5,8-9H2,1H3,(H,18,19) |
InChI Key |
YDYWJEYZYHPIMX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CCCC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
Key analogs of N-(4-methylphenyl)-4-phenylbutanamide include derivatives with substitutions on the aromatic ring or modifications to the butanamide chain. Below is a comparative analysis:
Physical and Chemical Properties
- Solubility : Chloro and bromo substituents (e.g., in and ) generally decrease aqueous solubility due to increased molecular weight and hydrophobicity. Methyl and ethoxy groups may offer a balance between lipophilicity and solubility.
- Crystallinity : Bromine in N-(2-bromo-4-methylphenyl)-4-phenylbutanamide may promote halogen bonding, influencing crystal lattice stability .
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